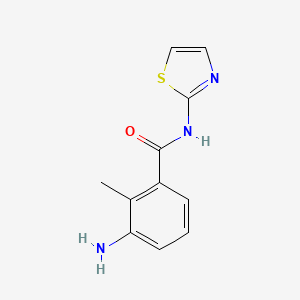

3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide

Description

Properties

IUPAC Name |

3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-8(3-2-4-9(7)12)10(15)14-11-13-5-6-16-11/h2-6H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVQFZRVHJIGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588253 | |

| Record name | 3-Amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402585-79-9 | |

| Record name | 3-Amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amide Bond Formation via Acyl Chloride Route

- Starting materials: 3-amino-2-methylbenzoic acid or its derivative is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

- Coupling: The acid chloride is reacted with 1,3-thiazol-2-amine in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at low temperatures (0–5°C) to minimize side reactions.

- Base addition: A base such as triethylamine or pyridine is used to scavenge hydrogen chloride formed during the reaction.

- Workup: The reaction mixture is quenched with water, and the product is extracted and purified by recrystallization or chromatography.

This method yields the target amide with high purity and is widely used due to its straightforwardness and efficiency.

Coupling via Carbodiimide-Mediated Amide Formation

- Activation: The carboxylic acid derivative of 3-amino-2-methylbenzoic acid is activated using carbodiimides like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Reaction: The activated ester intermediate reacts with 1,3-thiazol-2-amine under mild conditions, often in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine).

- Advantages: This method avoids the use of corrosive reagents like thionyl chloride and can be performed at room temperature.

- Purification: The urea byproducts are removed by filtration, and the product is purified by standard methods.

Alternative Synthetic Routes

- Direct amidation: Under microwave or high-temperature conditions, direct amidation of the acid with the amine can be attempted but often requires catalysts and may lead to lower yields.

- Use of protecting groups: If the amino group on the benzene ring is reactive under coupling conditions, it may be protected (e.g., as a carbamate) and deprotected after amide formation.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, DMF | Choice depends on solubility and reaction scale |

| Temperature | 0–5°C for acyl chloride coupling; RT for carbodiimide method | Low temperature reduces side reactions |

| Base | Triethylamine, pyridine | Neutralizes HCl, facilitates coupling |

| Reaction time | 2–24 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization, column chromatography | Ensures high purity of final compound |

Research Findings and Yields

- Yields: Reported yields for the amide formation step range from 70% to 90%, depending on the method and purity of starting materials.

- Purity: Final products typically show >98% purity by HPLC analysis.

- Byproducts: Use of strong bases or high temperatures can lead to side reactions such as hydrolysis or polymerization, reducing yield and purity.

- Crystallinity: The compound is often isolated as an amorphous solid; crystallization conditions can be optimized by solvent choice and temperature control.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Acyl chloride coupling | Thionyl chloride, 1,3-thiazol-2-amine | High reactivity, straightforward | Requires handling of corrosive reagents | 80–90 |

| Carbodiimide-mediated coupling | DCC or EDCI, DMAP, 1,3-thiazol-2-amine | Mild conditions, no acid chlorides | Formation of urea byproducts | 75–85 |

| Direct amidation | Acid, amine, catalyst, heat | Avoids activation steps | Often lower yield, harsher conditions | 50–70 |

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group on the benzamide ring participates in nucleophilic substitution reactions. For example:

- N-Alkylation with methyl iodide in THF using NaH as a base yields N-methyl derivatives .

- Acylation with benzoyl chloride in dry pyridine produces amide-linked derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | NaH, MeI/THF, 2 h | N-methylated derivative | 70–85% | |

| Acylation | Benzoyl chloride, pyridine, RT | Benzoylated amide | 50–80% |

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich sulfur and nitrogen atoms. Key reactions include:

- Halogenation with bromine in acetic acid yields 5-bromo derivatives .

- Nitration using HNO₃/H₂SO₄ produces nitro-substituted analogs .

Oxidation and Reduction Reactions

- Oxidation of the methyl group on the benzamide ring with KMnO₄ in acidic conditions generates a carboxylic acid derivative.

- Reduction of the amino group using H₂/Pd-C yields secondary amines .

| Reaction Type | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 3-Carboxy derivative | Improved solubility | |

| Reduction | H₂, Pd-C, EtOH | N-H secondary amine | Intermediate for further modifications |

Coupling Reactions

The compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions. For instance:

| Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivative | 65% |

Complexation with Metal Ions

The thiazole nitrogen and amide oxygen act as chelating sites for transition metals:

| Metal Salt | Conditions | Complex Structure | Biological Activity | Reference |

|---|---|---|---|---|

| CuCl₂ | Ethanol, RT | Cu(II)-thiazole complex | MIC: 0.08 μM (vs. M. tuberculosis) |

Hydrolysis Reactions

Controlled hydrolysis of the amide bond under acidic or basic conditions yields 3-amino-2-methylbenzoic acid and 2-aminothiazole :

| Conditions | Products | Key Observations | Reference |

|---|---|---|---|

| 6M HCl, reflux | 3-Amino-2-methylbenzoic acid + 2-aminothiazole | Quantitative yield |

Key Research Findings

- Structure-Activity Relationship (SAR): Alkylation at the thiazole nitrogen (e.g., 5j in ) improves antimigration activity (IC₅₀ = 0.045 μM) .

- Biological Relevance: Copper complexes show 99% inhibition of Mycobacterium tuberculosis at 500 μg/mL .

- Industrial Applications: Used in continuous flow synthesis for scalable production of antimicrobial agents .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities .

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .

Medicine: The thiazole ring in the compound is a common motif in many pharmaceuticals, making it a valuable intermediate in drug discovery and development .

Industry: It is used in the production of dyes, agrochemicals, and as a precursor in the synthesis of materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Benzamide-Thiazole Cores

The following compounds share the benzamide-thiazole scaffold but differ in substituents, influencing their physicochemical and biological properties:

Key Observations:

Substituent Effects: Electron-Donating Groups: The amino group in the target compound enhances solubility and hydrogen-bonding capacity compared to chloro (electron-withdrawing) substituents in 2,4-dichloro-N-(thiazol-2-yl)benzamide . Pharmacological Potential: Cpd B’s bulky substituents (e.g., methylsulfonylphenoxy) increase molecular weight and complexity, enabling glucokinase activation for diabetes therapy .

Thiazole-containing analogs often employ cyclization or coupling reactions, as seen in 1,4-benzodioxine-thiadiazole derivatives .

Functional Analogues with Divergent Cores

These compounds differ in core structure but share therapeutic or industrial relevance:

Key Observations:

- Benzothiazole vs.

- Thiadiazole Substitution: Replacing thiazole with thiadiazole (as in 3-(benzoylamino)-N-1,3,4-thiadiazol-2-ylbenzamide) introduces additional nitrogen atoms, altering electronic properties and solubility .

Research and Development Insights

- Glucokinase activators (e.g., Cpd B) highlight the therapeutic versatility of benzamide-thiazole derivatives .

- Safety Profile : The target compound requires stringent handling (e.g., ventilation, protective gear) due to toxicity risks, a common theme among industrial benzamide derivatives .

Q & A

Q. What are the standard synthetic routes for 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide, and how are intermediates characterized?

The compound can be synthesized via solvent-free condensation of 2-aminothiazole derivatives with acylating agents. For example, a solvent-free reaction between 2-aminothiazole and benzoyl cyanide at 323 K yields N-(1,3-thiazol-2-yl)benzamide analogs in 90% yield after recrystallization with ethanol . Intermediates are characterized via melting point analysis, elemental composition (C, H, N, S), and spectroscopy (¹H/¹³C NMR). Discrepancies between calculated and observed elemental data may arise due to recrystallization solvents or impurities, necessitating repeated purification .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ ~165 ppm) to confirm substitution patterns .

- XRD : Use SHELX for refinement, placing H-atoms in calculated positions (riding model) and refining amino H-atoms via difference Fourier maps .

- UV-Vis : Monitor λmax shifts (e.g., 250–300 nm) to assess electronic transitions in varying solvents .

Q. How can researchers confirm the purity of synthesized batches?

Combine TLC (hexane/EtOAc gradients) with HPLC-MS to detect byproducts. Elemental analysis deviations >0.3% indicate impurities; recrystallize using activated charcoal in ethanol to improve purity .

Advanced Research Questions

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

Dynamic effects in solution (NMR) may differ from solid-state conformations (XRD). For example, rotational freedom in the thiazole-amide linkage can lead to varying dihedral angles. Use DFT calculations (B3LYP/SDD) to model equilibrium geometries and compare with experimental bond angles (e.g., C1-C2-C3 = 121.4°) . Refine XRD data with SHELXL to account for thermal motion .

Q. What experimental strategies optimize yield in multi-step syntheses of analogs?

- Catalyst screening : Use iodine/TBHP systems for oxidative cyclization, achieving >95% yield in domino reactions .

- Solvent selection : Acetonitrile or DMF enhances cyclization efficiency for thiadiazole derivatives .

- Byproduct analysis : Monitor sulfur elimination in thiadiazole syntheses via TLC and adjust stoichiometry of iodine/triethylamine .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO₂, -F) to the benzamide ring to enhance membrane penetration .

- Bioassays : Test against Gram-positive/negative bacteria using MIC assays. Compare with structurally similar N-(1,3-benzothiazol-2-yl) derivatives, which show pH-dependent activity .

- Docking studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase), prioritizing compounds with low binding energies (<-8 kcal/mol) .

Q. What computational methods predict electronic properties for charge-transfer studies?

- DFT : Calculate HOMO-LUMO gaps using B3LYP/SDD to assess redox activity. Optimize geometries with Gaussian 09, referencing bond angles (e.g., N7-C8-O10 = 112.6°) .

- Molecular dynamics : Simulate solvation effects in PBS buffer to evaluate stability under physiological conditions.

Contradiction Analysis and Troubleshooting

Q. How to address inconsistent melting points across synthesis batches?

Polymorphism or solvent retention may cause variations. Perform DSC to identify polymorphic forms and standardize recrystallization protocols (e.g., ethanol with slow cooling) .

Q. Why do NMR spectra show unexpected splitting in aromatic regions?

Q. How to validate crystallographic data when twinning is suspected?

Use SHELXD for initial structure solution and SHELXL for refinement. For twinned data, apply BASF and TWIN commands, and verify with R1/Rint values <5% .

Methodological Workflows

Q. Stepwise protocol for XRD analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.